

An In-depth Technical Guide to the NCGC00138783 TFA Signaling Pathway

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Compound of Interest		
Compound Name:	NCGC00138783 TFA	
Cat. No.:	B10856936	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathway targeted by **NCGC00138783 TFA**, a selective inhibitor of the CD47-SIRPα interaction. The content herein is intended to furnish researchers and drug development professionals with the core knowledge required to understand and investigate the mechanism of action of this compound and its therapeutic potential.

Introduction to the CD47-SIRPa Signaling Axis

The Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRP α) form a critical signaling axis that acts as an innate immune checkpoint.[1] CD47, a transmembrane protein, is ubiquitously expressed on the surface of various cells. When it binds to its receptor, SIRP α , which is predominantly found on myeloid cells such as macrophages and dendritic cells, it initiates a "don't eat me" signal.[1][2] This signaling cascade prevents the phagocytosis of healthy cells by the immune system. However, many cancer cells exploit this mechanism by overexpressing CD47, thereby evading immune surveillance.[1][2]

NCGC00138783 TFA is a small molecule inhibitor that selectively targets and blocks the interaction between CD47 and SIRPα.[3][4] By disrupting this interaction, **NCGC00138783 TFA** effectively disables the "don't eat me" signal, thereby promoting the engulfment of cancer cells by macrophages.



Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of **NCGC00138783 TFA**.

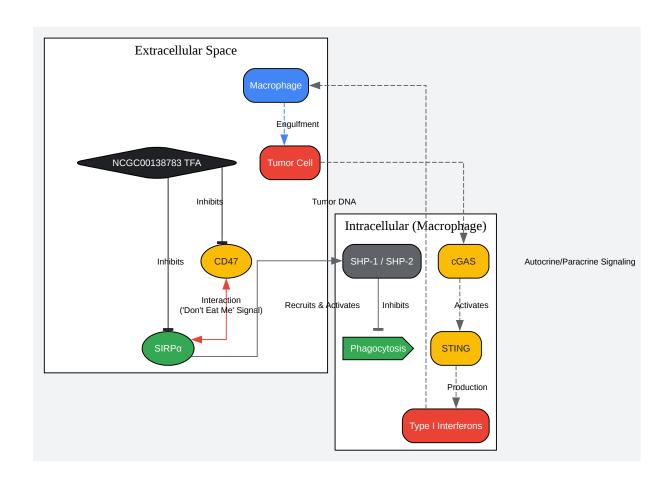
Parameter	Value	Assay Type	Cell Line/System	Reference
IC50	50 μΜ	Biochemical Assay	-	[3][4]
IC50	40 μΜ	Laser Scanning Cytometry	Jurkat cells	[1]

Core Signaling Pathway

Blockade of the CD47-SIRPα interaction by **NCGC00138783 TFA** initiates a downstream signaling cascade that ultimately leads to enhanced phagocytosis of tumor cells. A crucial step in this process is the inhibition of the phosphorylation of the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic domain of SIRPα. This, in turn, prevents the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[5] Deactivation of these phosphatases leads to a signaling environment permissive for phagocytosis.

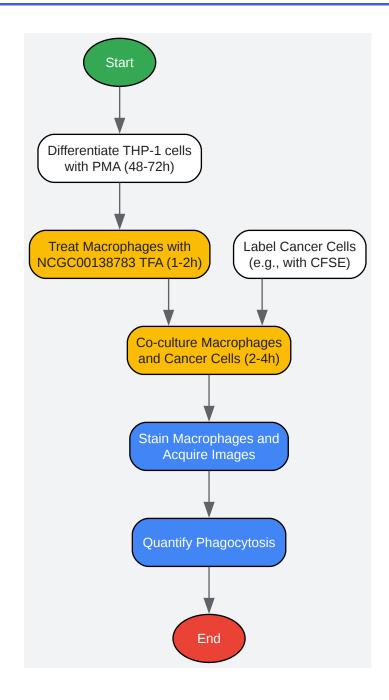
Furthermore, emerging evidence suggests a potential link between the blockade of the CD47-SIRPα axis and the activation of the cGAS-STING pathway.[2] This pathway is a key component of the innate immune response to cytosolic DNA. By promoting phagocytosis, anti-CD47 therapies can lead to the engulfment of tumor cells and the subsequent release of tumor-derived DNA into the cytoplasm of macrophages. This cytosolic DNA can then be sensed by cGAS, leading to the production of cyclic GMP-AMP (cGAMP) and the activation of STING. Activated STING triggers the production of type I interferons and other pro-inflammatory cytokines, further enhancing the anti-tumor immune response.











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